molecular formula C11H11F3N2O B1603855 2-(5-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine CAS No. 467452-24-0

2-(5-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine

Cat. No.: B1603855
CAS No.: 467452-24-0
M. Wt: 244.21 g/mol
InChI Key: OMDUIRZSXDJSEX-UHFFFAOYSA-N
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Description

2-(5-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine is a compound that features a trifluoromethoxy group attached to an indole ring, which is further connected to an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can help in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-(5-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce different functional groups to the indole ring .

Mechanism of Action

The mechanism of action of 2-(5-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The pathways involved may include modulation of enzyme activity or receptor signaling .

Comparison with Similar Compounds

    2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

    2-(5-(Methoxy)-1H-indol-3-yl)ethanamine: Contains a methoxy group instead of trifluoromethoxy.

    2-(5-(Chloromethoxy)-1H-indol-3-yl)ethanamine: Features a chloromethoxy group.

Uniqueness: The presence of the trifluoromethoxy group in 2-(5-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds .

Properties

IUPAC Name

2-[5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O/c12-11(13,14)17-8-1-2-10-9(5-8)7(3-4-15)6-16-10/h1-2,5-6,16H,3-4,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDUIRZSXDJSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C(=CN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610500
Record name 2-[5-(Trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467452-24-0
Record name 2-[5-(Trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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